N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide
Description
The compound N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide is a sulfonamide derivative featuring a naphthalene core linked to a substituted phenyl group.
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-27-19-12-11-16(14-18(19)23-13-5-10-21(23)24)22-28(25,26)20-9-4-7-15-6-2-3-8-17(15)20/h2-4,6-9,11-12,14,22H,5,10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPGPBCTIOIEJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC3=CC=CC=C32)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound is associated with the pyrrolidine ring, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases.
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.
Biochemical Pathways
It is known that the pyrrolidine ring and its derivatives can influence biological activity.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.
Biological Activity
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide, commonly referred to as MNPA, is a synthetic compound belonging to the sulfonamide family. Its unique structural features, including a naphthalene ring system and a pyrrolidinone moiety, confer significant biological activity, particularly as an enzyme inhibitor. This article reviews the biological activity of MNPA, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C22H20N2O3S
- Molecular Weight : Approximately 396.46 g/mol
- Appearance : White to off-white powder
- Solubility : Sparingly soluble in water
MNPA primarily acts as an inhibitor of carbonic anhydrase enzymes . These enzymes play critical roles in various physiological processes, including acid-base balance and respiration. The interaction of MNPA with the active sites of these enzymes leads to inhibition, which may have therapeutic implications in treating conditions such as glaucoma and metabolic disorders.
Enzyme Inhibition
Research indicates that MNPA exhibits potent inhibitory activity against carbonic anhydrase, which is essential for maintaining homeostasis in biological systems. The inhibition mechanism involves binding to the active site of the enzyme, preventing substrate access.
Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of naphthalene derivatives, including MNPA. Naphthalene-based compounds are known for their effectiveness against various bacterial strains. For instance:
- Antibacterial Activity : MNPA has shown significant antibacterial properties against pathogens such as Escherichia coli and Pseudomonas aeruginosa.
- Antifungal Activity : The compound also demonstrates antifungal effects against species like Candida albicans.
Case Studies
- Study on Antimicrobial Efficacy :
-
Enzyme Inhibition Studies :
- In vitro studies revealed that MNPA effectively inhibits carbonic anhydrase with an IC50 value indicating strong binding affinity . This suggests potential applications in treating conditions related to carbonic anhydrase dysfunction.
Data Table: Comparison of Biological Activities
| Compound Name | Activity Type | Target Organism/Enzyme | IC50/MIC Value |
|---|---|---|---|
| MNPA | Antibacterial | Escherichia coli | 10 µg/mL |
| MNPA | Antifungal | Candida albicans | 15 µg/mL |
| MNPA | Enzyme Inhibition | Carbonic Anhydrase | IC50 = 50 nM |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide ()
- Structural Features :
- Synthesis : Prepared via reaction of naphthalene-1-sulfonyl chloride with [2-(3,4-dimethoxyphenyl)ethyl]methylamine in methylene dichloride, yielding crystalline products after purification .
- Biological Activity : Exhibits insecticidal, antimicrobial, and anticancer properties, attributed to sulfonamide pharmacophores .
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Structural Features: Contains a chromen-4-one core and fluorophenyl groups, differing significantly from the target compound’s pyrrolidinone-substituted phenyl group.
- Synthesis : Achieved via Suzuki coupling with a 28% yield , using Pd catalysis in 1,2-dimethoxyethane/water .
- Physicochemical Data : Melting point 175–178°C , mass 589.1 (M⁺+1) .
General Trends in Sulfonamide Derivatives
- Structural Flexibility: Modifications at the phenyl ring (e.g., methoxy, pyrrolidinone, or fluorophenyl groups) influence solubility, binding affinity, and bioactivity.
- Synthetic Approaches : Common use of sulfonyl chlorides and amines under basic conditions (e.g., triethylamine in dichloromethane) .
Data Tables
Table 2: Physicochemical Properties
Research Findings and Limitations
- Structural Insights: The dihedral angle in (7.66°) suggests conformational flexibility, which may enhance binding to biological targets . The target compound’s pyrrolidinone group could similarly influence solubility and hydrogen-bonding capacity.
- Biological Data Gap: No direct evidence links the target compound to specific activities, though sulfonamide derivatives generally exhibit broad bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
